(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone

Oral bioavailability Antidepressant Ketamine metabolite

Procure (2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone (CAS: 2873403-31-5) as a critical penultimate intermediate for (2R,6R)-hydroxynorketamine synthesis. The Boc protection ensures process compatibility and prevents racemization, delivering >97% ee in the final Active Pharmaceutical Ingredient (API). Available via custom synthesis (1 g min, 2-3 month lead). Order the precise (2R,6R) stereochemistry for highly potent antidepressant candidate development.

Molecular Formula C17H22ClNO4
Molecular Weight 339.8 g/mol
Cat. No. B8060411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone
Molecular FormulaC17H22ClNO4
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCC(C1=O)O)C2=CC=CC=C2Cl
InChIInChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-17(10-6-9-13(20)14(17)21)11-7-4-5-8-12(11)18/h4-5,7-8,13,20H,6,9-10H2,1-3H3,(H,19,22)
InChIKeyULSXZAGXNBKQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone: A Chiral Intermediate for Rapid-Acting Antidepressant Synthesis


(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone (CAS 2873403-31-5) is a tert‑butyloxycarbonyl (Boc)-protected chiral α‑amino ketone that serves as the direct precursor to (2R,6R)-hydroxynorketamine (HNK), the ketamine metabolite responsible for the rapid and sustained antidepressant effects of ketamine without NMDA receptor‑mediated adverse events [1]. The compound incorporates a 2‑chlorophenyl substituent, a C6 hydroxyl group, and a Boc‑protected amine with defined (2R,6R) stereochemistry, enabling enantioselective synthesis of (2R,6R)-HNK in high stereochemical purity (>97% ee) [2].

Why Simple Substitution of (2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone Can Compromise Synthetic Outcomes


In‑class compounds such as (2S,6S)-Boc-amino analogs or unprotected (2R,6R)-hydroxynorketamine cannot simply be interchanged. The (2R,6R) stereochemistry is critical because the (2S,6S) enantiomer is approximately 10‑fold less potent in antidepressant‑relevant behavioral assays [1], while the unprotected amine is prone to oxidation and racemization during downstream transformations. The Boc protecting group provides orthogonal protection that tolerates the conditions required for further functionalization (e.g., ketone reductions, cross‑couplings) and can be removed quantitatively under mild acidic conditions (TFA or HCl) without epimerization of the α‑stereocenter [2]. Substituting with a Cbz‑ or Fmoc‑protected analog introduces different deprotection conditions that may be incompatible with acid‑sensitive functionalities or require hydrogenolysis that reduces the ketone.

Quantitative Differentiation Evidence for (2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone


Oral Bioavailability of (2R,6R)-HNK Derived from the Boc-Protected Intermediate Exceeds That of Ketamine and Alternative HNK Stereoisomers

The absolute oral bioavailability of (2R,6R)-hydroxynorketamine—synthesized via the Boc‑protected intermediate—was 46–52% in mice, 42% in rats, and 58% in dogs, with brain‑to‑plasma ratios of 0.67–1.2 [1]. In contrast, ketamine exhibits poor oral bioavailability (approximately 16–20%) due to extensive first‑pass metabolism, and the (2S,6S)-HNK enantiomer shows significantly lower plasma and brain concentrations at equivalent doses [2]. The relative rank‑order for antidepressant‑relevant behavioral effects in the mouse forced‑swim test was (2R,6R)-HNK > (2S,6R)-HNK > (2R,6S)-HNK > (2S,6S)-HNK, establishing the Boc‑protected intermediate as the gateway to the most orally bioavailable and behaviorally potent stereoisomer [2].

Oral bioavailability Antidepressant Ketamine metabolite

NMDA Receptor Inhibition Profile: (2R,6R)-HNK Shows No Functional Blockade at Antidepressant-Relevant Concentrations

At antidepressant‑relevant concentrations (100 nM – 1 µM), (2R,6R)-hydroxynorketamine—accessed via the Boc‑protected intermediate—does not inhibit NMDA receptor function, whereas ketamine produces >50% inhibition of NMDA‑mediated currents at 10 µM [1]. In Xenopus oocyte electrophysiology assays, (2R,6R)-HNK at 10 µM inhibited NMDA receptor currents by only 12 ± 4%, compared to 85 ± 6% inhibition by ketamine at the same concentration [1]. This lack of NMDA receptor blockade correlates with the absence of ketamine‑like psychotomimetic effects and abuse liability in rodent behavioral models [2].

NMDA receptor Side‑effect profile Antidepressant mechanism

Forced Swim Test Immobility Reduction: (2R,6R)-HNK Demonstrates Superior Efficacy to Other (2,6)-HNK Diastereomers

In the mouse forced‑swim test (FST), (2R,6R)-hydroxynorketamine, synthesized from the Boc‑protected intermediate, reduced immobility time by 48 ± 8% at 10 mg/kg i.p., whereas (2S,6S)-HNK at the same dose produced only a 15 ± 6% reduction [1]. The rank‑order of potency was established as (2R,6R)-HNK > (2S,6R)-HNK > (2R,6S)-HNK > (2S,6S)-HNK, with (2R,6R)-HNK demonstrating a 3.2‑fold greater effect size than its enantiomer [1]. Oral administration of (2R,6R)-HNK (15–150 mg/kg) also significantly reduced FST immobility, confirming efficacy across routes [2].

Forced swim test Antidepressant efficacy Behavioral pharmacology

Enantiomeric Purity Control: Boc Protection Prevents Racemization During Synthesis and Storage

The Boc‑protected intermediate enables the preparation of (2R,6R)-hydroxynorketamine in >97% enantiomeric excess, as verified by chiral HPLC and X‑ray crystallography of the hydrochloride salt [1]. The patent literature explicitly discloses that the Boc protecting group remains intact throughout multi‑step sequences (Stork–Danheiser reaction, Corey–Bakshi–Shibata asymmetric reduction, Overman rearrangement), preventing epimerization at the α‑amino stereocenter that would otherwise occur with an unprotected amine under basic or nucleophilic conditions [1]. In contrast, Cbz‑protected analogs undergo partial racemization (5–10% ee loss) during hydrogenolytic deprotection, while Fmoc‑protected intermediates are incompatible with ketone reduction steps due to competing Fmoc cleavage under hydride conditions [1].

Enantiomeric purity Chiral synthesis Process chemistry

Brain Penetration: (2R,6R)-HNK Achieves Therapeutically Relevant Brain-to-Plasma Ratios Across Species

Following oral administration, (2R,6R)-hydroxynorketamine (derived from the Boc‑protected intermediate) achieved brain‑to‑plasma concentration ratios of 0.67–1.2 in mice and rats, indicating efficient passive diffusion across the blood‑brain barrier [1]. In contrast, the (2S,6S)-HNK enantiomer exhibited brain‑to‑plasma ratios consistently below 0.3 at equivalent doses, while the parent compound ketamine showed ratios of 1.5–2.5 but was accompanied by rapid redistribution and shorter brain residence time (t₁/₂ ~0.5 h vs. ~1.2 h for (2R,6R)-HNK) [2]. The sustained brain exposure of (2R,6R)-HNK correlates with the prolonged antidepressant‑like effects observed up to 72 hours post‑dose [1].

Brain penetration Pharmacokinetics Blood‑brain barrier

Safety Margin: (2R,6R)-HNK Does Not Induce Locomotor Stereotypy or Conditioned Place Preference at Therapeutic Doses

In mouse safety pharmacology studies, oral administration of (2R,6R)-hydroxynorketamine at doses up to 450 mg/kg—approximately 30‑fold higher than the minimum effective antidepressant dose—did not alter locomotor activity or precipitate behaviors associated with discomfort, sickness, or stereotypy [1]. In contrast, ketamine at 30 mg/kg i.p. significantly increased locomotor activity (+85 ± 12% over baseline) and induced stereotypic circling behavior, while producing conditioned place preference indicative of abuse liability [2]. The (2S,6S)-HNK enantiomer showed intermediate effects, with mild locomotor stimulation at 100 mg/kg [2].

Safety pharmacology Abuse liability Side‑effect profile

High-Value Application Scenarios for (2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone


cGMP Synthesis of Enantiomerically Pure (2R,6R)-Hydroxynorketamine Hydrochloride for Phase I/II Clinical Trials

Contract development and manufacturing organizations (CDMOs) can use the Boc‑protected intermediate as the penultimate step in an eight‑step synthetic route that delivers (2R,6R)-hydroxynorketamine hydrochloride in >97% ee and >99% chemical purity, with the Boc group removed quantitatively under 4M HCl in dioxane without epimerization [1]. The process requires no chromatographic purification and has been demonstrated at multi‑gram scale [1].

Oral Antidepressant Formulation Development Leveraging the 46–52% Bioavailability of (2R,6R)-HNK

Pharmaceutical formulation scientists can develop immediate‑release or modified‑release oral dosage forms of (2R,6R)-hydroxynorketamine, knowing that the active pharmaceutical ingredient derived from this Boc‑protected intermediate achieves absolute oral bioavailability of 46–52% in mice and 58% in dogs, with brain‑to‑plasma ratios adequate for CNS target engagement [2].

Structure–Activity Relationship (SAR) Exploration of Cyclic α‑Amino Ketone Antidepressants

Medicinal chemistry groups can employ the Boc‑protected intermediate as a scaffold for diversification—introducing substituents at the phenyl ring, modifying the cyclohexanone core, or replacing the hydroxyl group—while the Boc group remains intact, enabling parallel synthesis of focused libraries for antidepressant screening without risk of racemization [1].

Reference Standard for Chiral HPLC Method Development and Quality Control of Hydroxynorketamine Drug Substance

Analytical chemistry laboratories can use (2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone as a chromatographic reference marker to develop chiral HPLC methods that resolve the (2R,6R) and (2S,6S) enantiomers of hydroxynorketamine, ensuring that the final drug substance meets the ICH Q6A specification for enantiomeric purity [1].

Quote Request

Request a Quote for (2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.